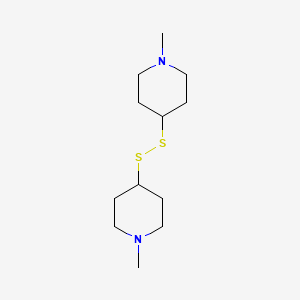
4,4'-Disulfanediylbis(1-methylpiperidine)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-Disulfanediylbis(1-methylpiperidine) is a chemical compound that features two piperidine rings connected by a disulfide bond Piperidine is a six-membered heterocyclic amine, and the disulfide bond introduces unique chemical properties to the compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Disulfanediylbis(1-methylpiperidine) typically involves the reaction of 1-methylpiperidine with sulfur-containing reagents. One common method is the oxidative coupling of 1-methylpiperidine using sulfur or sulfur dichloride as the oxidizing agent. The reaction is usually carried out under controlled conditions to ensure the formation of the disulfide bond without over-oxidation.
Industrial Production Methods
Industrial production of 4,4’-Disulfanediylbis(1-methylpiperidine) may involve large-scale oxidative coupling reactions. The process is optimized for yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. The product is then purified through distillation or recrystallization to achieve the desired quality.
Analyse Chemischer Reaktionen
Types of Reactions
4,4’-Disulfanediylbis(1-methylpiperidine) undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to form thiols.
Substitution: The piperidine rings can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
4,4’-Disulfanediylbis(1-methylpiperidine) has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a cross-linking agent in protein studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4,4’-Disulfanediylbis(1-methylpiperidine) involves its ability to form disulfide bonds with thiol groups in proteins and other biomolecules. This cross-linking can alter the structure and function of proteins, leading to various biological effects. The compound may also interact with specific molecular targets, such as enzymes or receptors, to exert its effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4’-Trimethylenebis(1-methylpiperidine): Similar structure but with a methylene bridge instead of a disulfide bond.
N,N′′′-[Dithiobis(methylene-4,2-thiazolediyl)]bisguanidine: Contains a disulfide bond but different heterocyclic rings.
Uniqueness
4,4’-Disulfanediylbis(1-methylpiperidine) is unique due to its disulfide bond, which imparts distinct chemical reactivity and biological activity compared to similar compounds with different bridging groups.
Eigenschaften
CAS-Nummer |
78637-14-6 |
|---|---|
Molekularformel |
C12H24N2S2 |
Molekulargewicht |
260.5 g/mol |
IUPAC-Name |
1-methyl-4-[(1-methylpiperidin-4-yl)disulfanyl]piperidine |
InChI |
InChI=1S/C12H24N2S2/c1-13-7-3-11(4-8-13)15-16-12-5-9-14(2)10-6-12/h11-12H,3-10H2,1-2H3 |
InChI-Schlüssel |
SFNJGHYQVQOLNF-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCC(CC1)SSC2CCN(CC2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[4-[4-[4-[[(5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-(2-hydroxypentan-3-yl)-1,2,4-triazol-3-one](/img/structure/B14068888.png)
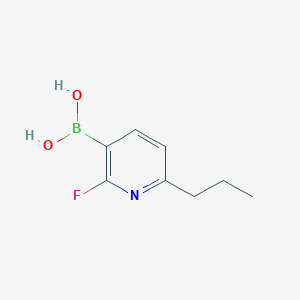
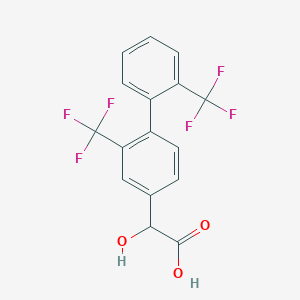
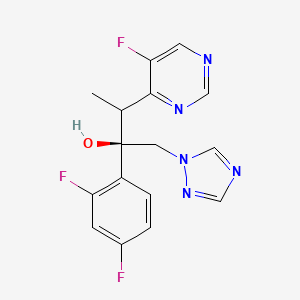
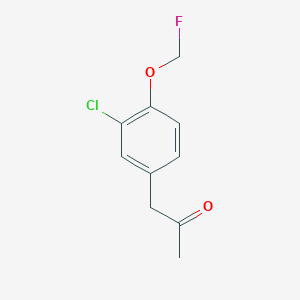
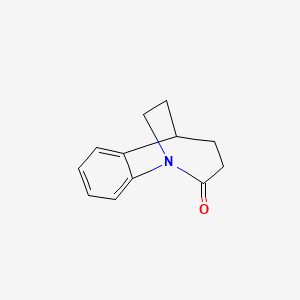
![2-(Chloromethyl)imidazo[1,2-a]pyridin-5-ol](/img/structure/B14068920.png)

![2-Bromo-1-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-3,5-difluorobenzene](/img/structure/B14068934.png)
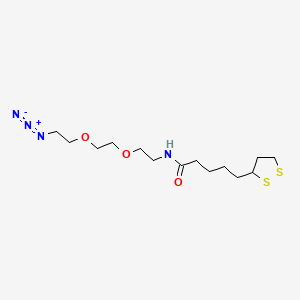
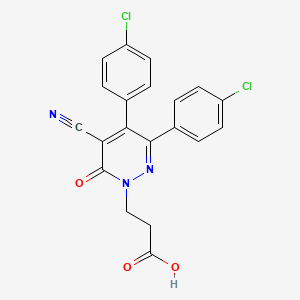
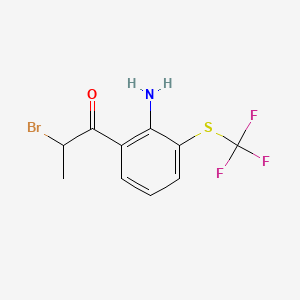
![4-Chloro-5,8-dihydro-6H-pyrano[3,4-d]pyrimidine](/img/structure/B14068964.png)
